molecular formula C18H3F35O B1586989 1h,1h-Perfluorooctadecan-1-ol CAS No. 242142-82-1

1h,1h-Perfluorooctadecan-1-ol

Cat. No.: B1586989
CAS No.: 242142-82-1
M. Wt: 900.2 g/mol
InChI Key: FRVXTIVSYJQTRB-UHFFFAOYSA-N
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Description

Contextualizing Long-Chain Fluorotelomer Alcohols (FTOHs) in Contemporary Chemical Research

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals utilized in a wide array of industrial and consumer products for their resistance to heat, water, and oil. nih.gov Within this broad category, fluorotelomer alcohols (FTOHs) represent a significant subclass. FTOHs are characterized by a perfluorinated carbon chain of varying length attached to a non-fluorinated ethanol (B145695) moiety. wikipedia.orgoup.com Their general chemical structure is F(CF2)nCH2CH2OH, where 'n' is typically an even number. wikipedia.org

Long-chain FTOHs, such as those with eight or more fluorinated carbons, have been a particular focus of contemporary chemical research. rsc.org Historically, compounds like 8:2 FTOH were predominant in various applications. rsc.orgrsc.org These compounds are primarily used as building blocks in the synthesis of fluorotelomer-based side-chain fluorinated polymers (SCFPs). rsc.orgrsc.org These polymers are then applied to products like textiles, carpets, and paper to impart hydro- and oleophobic (water- and oil-repellent) properties. oup.comrsc.org

The significance of FTOHs in research stems from their role as precursors to other PFAS, particularly perfluorinated carboxylic acids (PFCAs), which are known for their persistence in the environment. wikipedia.orgacs.org FTOHs are volatile and can be released into the atmosphere from consumer products during their production, lifespan, and disposal. wikipedia.orgrsc.org Once in the environment, they can undergo atmospheric and biotic degradation to form stable PFCAs. acs.orgutoronto.ca For instance, the atmospheric degradation of 8:2 FTOH is a recognized source of perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). acs.org

The environmental fate and transport of FTOHs are influenced by their physicochemical properties, which are in turn dictated by the length of their perfluorinated chain. acs.org Research has shown that increasing the perfluorocarbon chain length decreases aqueous solubility and increases sorption to soil organic carbon. acs.org This has significant implications for their environmental mobility and bioavailability.

Interactive Data Table: Physicochemical Properties of Select FTOHs

CompoundMolecular FormulaMolar Mass ( g/mol )Vapor Pressure (Pa at 25°C)Water Solubility (mg/L at 25°C)Log Koc
6:2 FTOHC8H5F13O364.1---
8:2 FTOHC10H5F17O464.14.2 researchgate.net0.194 researchgate.net4.11 researchgate.net
10:2 FTOHC12H5F21O564.1---

Note: Data for all properties are not consistently available for all compounds in the searched literature. Log Koc is the logarithm of the organic carbon-water (B12546825) partition coefficient.

Significance of 1H,1H-Perfluorooctadecan-1-ol as a Model Compound and Precursor in Fluorine Chemistry

This compound, also known as 18:2 FTOH, is a long-chain fluorotelomer alcohol with the chemical formula C18H3F35O. uni.lunih.gov Its structure consists of a seventeen-carbon perfluorinated chain attached to an ethanol group. Due to its well-defined structure and long fluorinated chain, it serves as a valuable model compound in fluorine chemistry and PFAS research.

The study of 18:2 FTOH and other long-chain FTOHs is crucial for understanding the behavior of complex fluorinated polymers and their degradation pathways. As a precursor, this compound can be used to synthesize a variety of other fluorinated substances. The hydroxyl (-OH) group provides a reactive site for further chemical modifications, allowing for its incorporation into larger polymer structures or its conversion into other functional groups. wikipedia.org

The synthesis of FTOHs typically involves the telomerization of tetrafluoroethylene (B6358150), followed by the addition of ethylene (B1197577) and subsequent replacement of a terminal iodine atom with a hydroxyl group. wikipedia.org This process allows for the creation of FTOHs with varying perfluoroalkyl chain lengths, including 18:2 FTOH.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC18H3F35O nih.gov
Molar Mass900.2 g/mol nih.gov
IUPAC Name2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol nih.gov
CAS Number242142-82-1 nih.gov
Predicted XLogP311.3 nih.gov

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H3F35O/c19-2(20,1-54)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h54H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVXTIVSYJQTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H3F35O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379938
Record name 1h,1h-perfluorooctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

900.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242142-82-1
Record name 1h,1h-perfluorooctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 242142-82-1
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Advanced Synthesis and Derivatization Strategies for 1h,1h Perfluorooctadecan 1 Ol and Its Analogues

Methodologies for Fluorotelomer Alcohol Synthesis

The primary industrial routes for synthesizing fluorotelomer alcohols (FTOHs), including long-chain variants like 1H,1H-Perfluorooctadecan-1-ol, are fluorotelomerization and electrochemical fluorination. Each method presents distinct advantages and produces a characteristic product profile.

Fluorotelomerization is a prominent technology for manufacturing polyfluoroalkyl substances. itrcweb.org This process is favored for its ability to produce exclusively linear, even-carbon-number perfluoroalkyl chains. taylorandfrancis.com The synthesis is a multi-step process that begins with the reaction of a perfluoroalkyl iodide (PFAI), such as perfluoroethyl iodide (C2F5I), with tetrafluoroethylene (B6358150) (TFE) to create a mixture of longer-chain perfluoroalkyl iodides. taylorandfrancis.comresearchgate.net This initial product mixture is commonly referred to as "Telomer A". taylorandfrancis.com

In the subsequent step, ethylene (B1197577) is inserted into the C-I bond of the Telomer A iodides. taylorandfrancis.com This reaction yields perfluoroalkyl ethyl iodides, known as "Telomer B," which are key intermediates. researchgate.net These intermediates are then converted to the final fluorotelomer alcohols. wa.gov While the process can generate a range of chain lengths, commercial production has historically focused on those with 6 and 8 perfluorinated carbons. taylorandfrancis.com The degradation of substances produced via fluorotelomerization is considered a potential environmental source of perfluoroalkyl carboxylic acids (PFCAs). itrcweb.org

Table 1: Key Stages of the Fluorotelomerization Process for FTOH Synthesis

Stage Reactants Product Common Name
1. Telomerization Perfluoroalkyl iodide (PFAI), Tetrafluoroethylene (TFE) Mixture of CmF2m+1(CF2CF2)nI Telomer A
2. Ethylene Insertion Telomer A, Ethylene (CH2=CH2) CmF2m+1(CF2CF2)nCH2CH2I Telomer B

| 3. Hydrolysis | Telomer B | CmF2m+1(CF2CF2)nCH2CH2OH | Fluorotelomer Alcohol (FTOH) |

Electrochemical fluorination (ECF), often called the Simons Process, is another foundational method for producing highly fluorinated organic compounds. cecri.res.ingoogle.com The process involves the electrolysis of an organic starting material dissolved in anhydrous hydrogen fluoride (B91410) (HF). researchgate.net A constant current is passed through the electrolyte using nickel anodes, which causes the replacement of hydrogen atoms on the organic molecule with fluorine atoms. cecri.res.ingoogle.com

A defining characteristic of the ECF process is its free-radical nature, which leads to a complex product mixture. researchgate.net Unlike telomerization, ECF typically yields both linear and branched perfluoroalkyl chains, with the linear-to-branched ratio often being around 70:30 to 80:20. researchgate.net The process can also cause skeletal fragmentation and rearrangement of the carbon chain. researchgate.netcecri.res.in While historically significant for producing perfluorooctane (B1214571) sulfonyl fluoride (POSF) and perfluorooctanoyl fluoride (the precursors to PFOS and PFOA, respectively), ECF can also be applied to telomer alcohols to produce higher perfluorocarboxylic acids. researchgate.netresearchgate.netfluorine1.ru

Post-Synthetic Modification and Derivatization Reactions

This compound and its analogues are valuable not only as final products but also as versatile intermediates for creating a wide array of functionalized molecules and polymers.

Fluorotelomer alcohols can be chemically transformed into other functional derivatives. A primary reaction is the aerobic oxidation of the alcohol group. researchgate.net This process typically proceeds first to form a short-lived fluorotelomer aldehyde (e.g., CnF2n+1CH2CHO), which is then rapidly oxidized further to the corresponding fluorotelomer carboxylic acid (e.g., CnF2n+1CH2COOH). researchgate.net

A key aspect of the chemistry of fluorotelomer alcohols is the inherent instability of the -CF2-CH2- junction, particularly under basic conditions. nih.gov This instability can facilitate the elimination of hydrogen fluoride (HF), a reaction proposed to be aided by the formation of an intramolecular hydrogen bond. nih.gov This decomposition pathway is a critical consideration in the design of synthetic routes that use fluorotelomer alcohols as precursors. nih.gov

A significant application of this compound and related FTOHs is their use as precursors for fluorinated monomers. rsc.orgclemson.edu These alcohols are key raw materials for synthesizing fluorotelomer acrylates and methacrylates. itrcweb.org For example, 1H,1H,2H,2H-heptadecafluorodecyl methacrylate (B99206) is a commercially available monomer used to prepare low surface energy materials. nih.gov

These fluorinated monomers can be polymerized, often through free-radical polymerization, to form side-chain fluorinated polymers. rsc.orgnih.gov In these polymers, the long perfluoroalkyl chains are pendant groups off the main polymer backbone. The presence and enrichment of these fluorinated side chains at the surface of the polymer film impart valuable properties, such as hydrophobicity and oleophobicity, making them highly effective for surface coatings. rsc.org The synthesis of such polymers has been demonstrated to create highly hydrophobic films with large water contact angles. rsc.org

Purification Techniques for Perfluorinated Alcohols in Research Contexts

Achieving high purity is critical for the use of perfluorinated alcohols in research and specialized applications. Impurities, such as perfluoroalkanoic acids (PFAAs), their esters, and residual perfluoroalkyl iodides, can significantly alter the material's properties. google.com

One patented method for purifying fluorinated alcohols involves heating the crude alcohol to at least 175°C in the presence of water and a base additive, such as ethanolamine (B43304). google.com This process selectively reduces the levels of acidic and iodide impurities. google.com Research has shown this technique to be effective in significantly lowering the concentration of species like perfluorooctanoic acid in mixtures of 1H,1H,2H,2H-perfluoroalkan-1-ols. google.com

Table 2: Example of Impurity Reduction in a Fluorinated Alcohol Mixture via Base-Assisted Hydrolysis

Impurity Initial Concentration (mg/kg) Final Concentration (mg/kg)
Perfluorooctanoic Acid 100 4-6
Perfluorooctyl Iodide 190 <2
Perfluorooctanoic Acid Ester 80 <2

Data derived from a patented purification process involving heating a mixture of 1H,1H,2H,2H-perfluoroalkan-1-ols with ethanolamine and water at 200°C. google.com

For analytical and research contexts, other purification and separation techniques are employed. Solid-phase extraction (SPE) using weak anion exchange (WAX) cartridges is a robust method for separating neutral compounds like fluorotelomer alcohols from acidic per- and polyfluorinated substances in environmental and biological samples. researchgate.net For separating azeotropic mixtures that can form between fluorinated and non-fluorinated alcohols, extractive distillation using a separating agent like N-methyl-2-pyrrolidone has been shown to be effective. researchgate.net Adsorption techniques using materials such as granular activated carbon (GAC) and powdered activated carbon (PAC) are also widely used to remove perfluorinated compounds from liquid phases. mdpi.com

Reduction of Perfluorinated Carboxylic Acid Impurities

Perfluorinated carboxylic acids are common impurities that can arise during the manufacturing of fluorotelomer alcohols. google.com A prominent method for their removal involves the thermal treatment of the crude fluorinated alcohol mixture in the presence of water and a base. google.com This process effectively converts the acidic impurities into salts, which can then be separated.

The process typically involves heating the fluorinated alcohol, which contains PFCA impurities, with water and a basic additive at temperatures ranging from approximately 175°C to 225°C. google.com Above this temperature range, there is a risk of generating other undesired impurities. google.com The base, such as ethanolamine or diethanolamine, facilitates the conversion of the PFCAs. google.com Following the thermal treatment, the aqueous phase containing the salts is separated from the organic fluorinated alcohol phase. google.com An optional final step involves vacuum drying to remove any residual water. google.com

Research has demonstrated the efficacy of this method. For instance, in a mixture of 1H,1H,2H,2H-perfluoroalkan-1-ols, the level of perfluorooctanoic acid was significantly reduced after treatment. The table below summarizes findings from a study on the purification of a mixture of 1H,1H,2H,2H-perfluoroalkan-1-ols.

Table 1: Reduction of Perfluorooctanoic Acid in a Mixture of 1H,1H,2H,2H-Perfluoroalkan-1-ols

Parameter Value
Initial Perfluorooctanoic Acid Level 100 mg/kg
Treatment Conditions Ethanolamine (1.5 wt. %), Water (10 wt. %), 200°C for 4 hours
Final Perfluorooctanoic Acid Level 4 mg/kg

Data sourced from a study on fluorinated alcohol purification. google.com

In another example, a sample of 1H,1H,2H,2H-perfluorodecan-1-ol spiked with impurities was subjected to similar treatment conditions.

Table 2: Purification of Spiked 1H,1H,2H,2H-Perfluorodecan-1-ol

Parameter Value
Initial Perfluorooctanoic Acid Level 311 mg/kg
Treatment Conditions Ethanolamine (1.5 wt. %), Water (10 wt. %), 200°C for 4 hours
Final Perfluorooctanoic Acid Level 12 mg/kg

Data sourced from a study on fluorinated alcohol purification. google.com

Removal of Iodinated Precursors

The synthesis of fluorotelomer alcohols often employs a telomerization process that uses iodinated compounds. wikipedia.org Consequently, residual perfluoroalkyl iodides can remain as impurities in the final product. google.com These iodinated precursors are undesirable and, like PFCAs, can be removed through a thermal treatment process.

The same method used for reducing PFCAs is also effective for removing perfluoroalkyl iodides. google.com The thermal treatment in the presence of water and a base, optionally with a hydrogen atom donor like isopropyl alcohol, facilitates the removal of these iodinated compounds. google.com

For example, a mixture of 1H,1H,2H,2H-perfluoroalkan-1-ols containing perfluorooctyl iodide was purified using this technique. The results showed a substantial decrease in the concentration of the iodinated precursor.

Table 3: Removal of Perfluorooctyl Iodide from a Mixture of 1H,1H,2H,2H-Perfluoroalkan-1-ols

Parameter Value
Initial Perfluorooctyl Iodide Level 190 mg/kg
Treatment Conditions Ethanolamine (1.5 wt. %), Water (10 wt. %), 200°C for 4 hours
Final Perfluorooctyl Iodide Level < 2 mg/kg

Data sourced from a study on fluorinated alcohol purification. google.com

Further illustrating the effectiveness of this method, a spiked sample of 1H,1H,2H,2H-perfluorodecan-1-ol also showed a significant reduction in perfluorooctyl iodide levels.

Table 4: Removal of Perfluorooctyl Iodide from Spiked 1H,1H,2H,2H-Perfluorodecan-1-ol

Parameter Value
Initial Perfluorooctyl Iodide Level 161 mg/kg
Treatment Conditions Ethanolamine (1.5 wt. %), Water (10 wt. %), 200°C for 4 hours
Final Perfluorooctyl Iodide Level < 2 mg/kg

Data sourced from a study on fluorinated alcohol purification. google.com

Advanced Materials Science and Engineering Applications of 1h,1h Perfluorooctadecan 1 Ol Derivatives

Integration into Functional Composites and Nanomaterials

The covalent modification of nanomaterials with fluorinated molecules like 1H,1H-Perfluorooctadecan-1-ol can dramatically alter their surface properties and enhance their integration into composite materials. This functionalization is particularly relevant for carbon nanotubes (CNTs), where surface modification is crucial for improving solubility and creating more effective composite structures. mums.ac.iracs.org

Enhancement of Nanotube Composites

Carbon nanotubes (CNTs) are known for their exceptional mechanical and electrical properties, but their tendency to bundle together and their poor solubility in most solvents hinder their application. nih.govmdpi.com Functionalization of CNTs with long-chain fluorinated alcohols provides a pathway to overcome these limitations.

The process often begins with the direct fluorination of the CNT sidewalls to create "fluoronanotubes." acs.orgpatentinspiration.com These fluorinated intermediates are more reactive than pristine nanotubes, allowing for nucleophilic substitution of the fluorine atoms. acs.org By reacting fluoronanotubes with dialcohols, hydroxyl-terminated moieties can be covalently attached to the nanotube sidewalls. patentinspiration.com This process improves the dispersion of the nanotubes in polar solvents and enhances the interfacial bonding between the nanotubes and a polymer matrix. nih.govpatentinspiration.com

Research has shown that fluorinated CNTs are better electron acceptors, which increases their chemical reactivity. mums.ac.ir The solvation of these functionalized nanotubes in various alcohols has been verified, demonstrating that individual tubes can be dispersed without significant loss of the functional groups. acs.org This enhanced solubility and compatibility are critical for fabricating high-performance CNT/polymer composites with improved mechanical, thermal, and electrical properties for fields like aerospace. nih.govmdpi.comnasa.gov

Development of Advanced Surfactant Systems

Fluorinated surfactants, synthesized from precursors like this compound, exhibit superior surface activity compared to their hydrogenated counterparts. nih.gov Their unique properties, including the ability to significantly lower surface tension and form stable micelles at very low concentrations, make them highly valuable in specialized applications. nih.govpageplace.de

Non-ionic Fluorinated Surfactant Research

Non-ionic fluorinated surfactants are a significant area of research due to their stability and effectiveness in various conditions. nih.gov Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer, represent an advanced class of these molecules. mdpi.com Studies on non-ionic Gemini surfactants with short fluorocarbon chains have demonstrated that they possess markedly lower critical micelle concentrations (CMCs) and better wetting abilities than their single-chain counterparts. mdpi.comnih.gov

The synthesis of these surfactants often involves reacting a fluorinated alcohol with other chemical building blocks to create the desired amphiphilic structure. mdpi.com The properties of these surfactants can be tailored by modifying the length of the fluorocarbon chain and the nature of the hydrophilic head group.

Table 1: Comparison of Surfactant Properties

Surfactant Type Key Characteristics Advantages
Conventional (Hydrocarbon) Composed of a hydrocarbon tail and a hydrophilic head. Lower cost, widely available.
Single-Chain Fluorinated Features a fluorocarbon tail, making it both hydrophobic and lipophobic. Lower CMC and higher surface activity than hydrocarbon equivalents. caymanchem.com

| Gemini Fluorinated | Contains two fluorocarbon tails and two hydrophilic heads linked by a spacer. mdpi.com | Extremely low CMCs, superior surface activity, and higher efficiency. mdpi.comnih.gov |

Application in Membrane Protein Solubilization and Stabilization

The study of membrane proteins is notoriously challenging because they require a membrane-like environment to maintain their native structure and function. sigmaaldrich.com Detergents are used to extract these proteins from the lipid bilayer, but conventional detergents can often lead to denaturation. caymanchem.com

Fluorinated surfactants have emerged as milder alternatives that are highly effective for stabilizing membrane proteins after extraction. caymanchem.com Their bulky, rigid fluorinated tails are less disruptive to protein-protein interactions and are less likely to penetrate and denature the protein's core. caymanchem.com This makes them ideal for structural biology studies where maintaining the protein's integrity is paramount. thermofisher.com

Research on various fluorinated surfactants has shown that their effectiveness can depend on the specific protein and the length of the fluorocarbon chain. d-nb.info For instance, in one study, a perfluorohexyl derivative was effective for solubilization, while a perfluoropentyl derivative provided better long-term stabilization. d-nb.info Maltose-based fluorinated surfactants have also proven to be promising tools, demonstrating both efficient extraction and excellent stabilizing properties for various membrane proteins. acs.orgnih.govrsc.org

Table 2: Performance of Fluorinated Surfactants in Membrane Protein Studies

Surfactant Derivative Application Outcome Reference
Perfluorohexyl Lactobionamide Solubilization Demonstrated strong solubilization capacity for the A2A receptor. d-nb.info
Perfluoropentyl Lactobionamide Stabilization More effective for stabilizing the A2A receptor. d-nb.info

| Maltose-based (F₅OM, F₅DM) | Extraction & Stabilization | More efficient extraction than some commercial detergents and provided high thermal stability to proteins like bacteriorhodopsin. | acs.orgnih.gov |

Role in Microfluidic System Design

Microfluidic devices enable the precise manipulation of fluids at the microscale, with applications ranging from diagnostics to materials synthesis. nih.govbartels-mikrotechnik.de The surface properties of the microchannels are critical for controlling fluid behavior, especially in systems that handle multiphase flows like water-in-oil droplets. nih.gov

Droplet Generation in Microfluidic Devices

Fluorinated oils are often the continuous phase of choice for generating aqueous droplets in microfluidic devices made from materials like PDMS, due to their immiscibility with water and reduced swelling of the device channels. nih.govplos.org To stabilize these droplets, fluorosurfactants are required. nih.gov

The surfaces of microfluidic channels can be modified with fluorinated compounds to control their wettability. nih.gov For instance, silanization with a fluoroalkylsilane can create a highly hydrophobic surface, which is essential for generating stable water-in-oil emulsions and preventing droplet adhesion to the channel walls. nih.govresearchgate.net This surface modification is crucial for the reliable operation of droplet-based microfluidic systems, which rely on the precise formation and transport of discrete droplets. mdpi.comresearchgate.net In some applications, such as the production of functional microspheres, a solution containing 1H,1H,2H,2H-perfluorooctanol in a fluorinated oil is used to wash the solidified beads after polymerization. mdpi.com

Innovative Applications in Controlled Release Systems

Derivatives of this compound are integral to the development of advanced controlled release systems. The unique properties of the long fluorinated carbon chains are harnessed to create sophisticated drug delivery vehicles with enhanced stability and tunable release profiles.

Semifluorinated Polymers for Nanoemulsion Formation

A notable example is the development of a triphilic, semifluorinated ABC block copolymer, designated M2F8H18, designed for creating highly stable nanoemulsions. nih.gov This polymer consists of a hydrophilic segment, a fluorophilic segment (F8), and a lipophilic segment (H18). nih.gov This innovative triphilic structure is ideal for forming multicompartment nanoemulsions assembled around a lipophilic oil droplet. nih.govnih.gov These nanoemulsions are kinetically stable nanoparticles, typically in the 100-400 nm range, that can effectively solubilize high concentrations of hydrophobic drugs in their central oil core, making them excellent drug delivery vehicles. nih.gov

Research has shown that nanoemulsions formulated with the M2F8H18 copolymer can achieve exceptional stability, with lifetimes of a year or more without any signs of phase separation. nih.govnih.gov The incorporation of the perfluorocarbon block plays a crucial role in modulating the release of the drug from the lipophilic core through the surrounding fluorous shell. nih.govnih.gov This controlled release mechanism can be further fine-tuned by incorporating fluorous imaging agents into the shell, which not only provides potent contrast for 19F-MRI but also prolongs drug release. nih.govnih.gov

Table 1: Characteristics of M2F8H18 Polymer Nanoemulsion for Drug Delivery This table summarizes the properties of nanoemulsions stabilized by the triphilic semifluorinated block copolymer M2F8H18, loaded with the hydrophobic drug Paclitaxel.

FeatureDescriptionFindingCitation
Polymer Stabilizer Triphilic ABC block copolymerM2F8H18 nih.gov
Core Component Oil used to dissolve the drugMedium Chain Triglycerides (MCT) nih.gov
Model Drug Hydrophobic chemotherapeutic agentPaclitaxel nih.gov
Initial Particle Size Diameter of the colloidal solution particles~230 nm nih.gov
Drug Loading Capacity Concentration of drug per volume of nanoemulsion1 to 4 mg/mL nih.gov
Long-Term Stability Duration without phase separationOver one year nih.govnih.gov

The research findings demonstrate the successful formulation of these nanoemulsions and their potential in controlled release applications. The central oil droplet can be loaded with significant concentrations of a hydrophobic drug like Paclitaxel. nih.gov The resulting nanoemulsions, which appear as opaque, milky colloidal solutions, show remarkable stability over extended periods. nih.gov The structure, with a drug-loaded lipophilic core and a fluorinated intermediate shell, creates a barrier that modulates the rate at which the drug is released. nih.gov In vitro studies confirm that these nanoemulsions can efficiently inhibit cancer cell growth, highlighting their function as a theranostic system that combines therapeutic delivery with imaging capabilities. nih.govnih.gov The unique architecture of these semifluorinated polymer-based nanoemulsions represents a significant advancement in creating sophisticated and highly stable controlled release systems. nih.gov

Table 2: Research Findings on Drug Release Modulation This table outlines the key findings related to how the components of the semifluorinated polymer nanoemulsion influence its function as a controlled release system.

Research FindingMechanism/Component ResponsibleEffectCitation
Enhanced Particle Stability Perfluorocarbon block in the polymerThe fluorous block's hydrophobicity and lipophobicity create an energetically favored fluorous phase, increasing particle stability. nih.govnih.gov
Modulated Drug Release Surrounding fluorous shellThe fluorous shell acts as a barrier, controlling the diffusion of the hydrophobic drug from the central oil core. nih.govnih.gov
Prolonged Drug Release Incorporation of fluorous imaging agentsAdding fluorous imaging agents into the fluorous shell further extends the drug release time. nih.gov
High Drug Solubilization Central oil dropletThe lipophilic core can stably dissolve high concentrations of hydrophobic drugs, making the system an ideal delivery vehicle. nih.govnih.gov

Interactions, Self Assembly, and Supramolecular Chemistry of Perfluorinated Alcohols

Self-Assembly Mechanisms at Interfaces

The behavior of 1H,1H-Perfluorooctadecan-1-ol at interfaces, particularly the air-water interface, is dictated by its amphiphilic nature, possessing a hydrophilic alcohol head group and a hydrophobic perfluorinated tail. This dual character drives the molecule to self-assemble into organized structures.

Langmuir Film Formation and Organization

Langmuir films are monolayers of insoluble molecules that form at a liquid-gas or liquid-liquid interface. biolinscientific.com For amphiphilic molecules like this compound, the hydrophilic head group orients towards the water subphase, while the hydrophobic tail orients towards the air. biolinscientific.com

Studies on this compound (F18OH) have revealed the formation of highly organized Langmuir films. nih.gov When spread on a water subphase, these molecules arrange themselves into a two-dimensional film. nih.govbiolinscientific.com Upon compression, these films can undergo phase transitions, leading to more ordered structures. biolinscientific.com Grazing Incidence X-ray Diffraction (GIXD) has shown that F18OH molecules organize into a 2D hexagonal lattice. nih.gov This molecular-level organization manifests on a larger scale as star-shaped aggregates with hexagonal symmetry. nih.gov The formation of these structured films is thought to occur through a nucleation and growth mechanism. nih.gov

Spontaneous Aggregate Formation

A remarkable characteristic of this compound is its tendency to form solid aggregates spontaneously, even at zero surface pressure and very low surface densities. nih.gov This is in stark contrast to their hydrogenated counterparts, which typically form circular liquid domains under similar conditions. nih.gov Molecular dynamics simulations have shown that F18OH spontaneously forms aggregates where the molecules align parallel to each other, with a significant portion of the fluorinated chains in contact with the water surface. nih.gov These aggregates can take on distinct shapes, such as hexagon- or 6-pointed star-shaped polygonal structures. nih.gov This intrinsic tendency to aggregate is attributed to the characteristic stiffness of the perfluorinated chains. mdpi.com

Intermolecular Interactions in Perfluorinated Systems

The interactions between perfluorinated molecules, and between them and other molecules, are complex and distinct from those of their hydrocarbon analogs. These interactions govern the bulk properties and self-assembly behavior of compounds like this compound.

Hydrogen Bonding Networks in Liquid Phases

In the liquid state, alcohols are known to form extensive networks of hydrogen bonds. core.ac.uk For perfluorinated alcohols, the presence of the highly electronegative fluorine atoms significantly influences the hydroxyl group. nih.govulisboa.pt This electron-withdrawing effect increases the hydrogen-bond acidity and decreases the hydrogen-bond basicity of the alcohol. nih.govacs.org

This means that the hydrogen atom of the hydroxyl group in a perfluorinated alcohol is a stronger hydrogen bond donor, while the oxygen atom is a weaker hydrogen bond acceptor compared to non-fluorinated alcohols. nih.govacs.org In mixtures of hydrogenated and fluorinated alcohols, there is a balance between the favorable hydrogen bonding (including hetero-association) and the unfavorable dispersion forces between the different types of chains. nih.govnih.gov At a molecular level, this can lead to nano-segregated structures where hydrogenated and fluorinated segments are separated. core.ac.uk

Fluorous-Fluorous Interactions and Segregation Phenomena

A defining characteristic of perfluorinated compounds is the nature of "fluorous-fluorous" interactions and the resulting segregation from non-fluorinated (hydrocarbon) chains. These interactions are weaker than the dispersion forces between hydrocarbon chains. mdpi.com This disparity in intermolecular forces leads to the well-known phenomenon of liquid-liquid immiscibility between alkanes and perfluoroalkanes. mdpi.com

In systems containing both perfluorinated and hydrogenated segments, such as mixtures of fluorinated and non-fluorinated alcohols, this mutual phobicity drives nano-segregation. core.ac.uk The system attempts to maximize hydrogen bonding while simultaneously minimizing contact between the fluorinated and hydrogenated chains, resulting in highly organized, micro-heterogeneous environments. core.ac.uk This segregation is a key factor in the formation of unique supramolecular structures. rsc.org

Impact of Fluorination on Conformational Preferences

The substitution of hydrogen with fluorine has a profound impact on the conformational preferences of the alkyl chain. Unlike their hydrocarbon counterparts which favor an all-trans (zigzag) conformation, perfluoroalkane chains longer than four carbons tend to adopt a helical conformation. nih.govrsc.org This preference is attributed to hyperconjugative stabilization. rsc.org The increased stiffness of perfluorinated chains is a direct consequence of this helical structure. mdpi.com

This inherent rigidity influences how these molecules pack in aggregates and films. nih.govmdpi.com In the context of self-assembly, the conformational rigidity of the perfluorinated tail of this compound contributes to the formation of highly ordered and stable structures at interfaces. nih.govmdpi.com

Micelle Formation and Concentration-Dependent Behavior of this compound

The self-assembly of amphiphilic molecules into micelles is a cornerstone of supramolecular chemistry, driven by the hydrophobic effect. In aqueous solutions, this phenomenon is characterized by a critical micelle concentration (CMC), the concentration at which the formation of micelles becomes spontaneous. epa.govacs.org However, the specific case of long-chain perfluorinated alcohols, such as this compound, presents a more complex picture that deviates from classical micellization behavior in aqueous environments.

Research Findings on Aggregation

Direct experimental data for the critical micelle concentration (CMC) of this compound in aqueous solution is not readily found in scientific literature. This absence of data is largely attributed to the compound's extremely low solubility in water. nih.gov The long, rigid perfluorinated chain (C17F35) imparts a profoundly hydrophobic and lipophobic character to the molecule, leading to a strong tendency for self-aggregation, but not necessarily into conventional micelles in water. cymitquimica.comchembk.com

Studies on the behavior of this compound (F18OH) at interfaces, particularly in Langmuir films at the air-water interface, provide significant insights into its concentration-dependent behavior. cymitquimica.com Research has shown that this alcohol has a pronounced intrinsic tendency to form highly organized, solid-like aggregates even at very low surface concentrations and zero surface pressure. cymitquimica.com This is a consequence of the characteristic stiffness of the perfluorinated chains, which favor ordered packing over the more dynamic and disordered state of typical hydrocarbon-based micelles. cymitquimica.com

Molecular dynamics simulations support these experimental findings, indicating that perfluorinated alcohols readily form clusters that are more structured than those of their hydrogenated counterparts. cymitquimica.com For instance, at the air-water interface, this compound has been observed to form distinct hexagonal or six-pointed star-shaped polygonal structures. cymitquimica.com

Concentration-Dependent Behavior in Different Systems

While aqueous micellization is not a characteristic feature, the concentration-dependent behavior of this compound is evident in other systems:

Non-Aqueous Solvents: The solubility of long-chain perfluorinated alcohols is higher in certain organic and fluorinated solvents. epo.orgnih.gov In these environments, different modes of self-assembly can occur, although they may not be classified as traditional micelle formation driven by the hydrophobic effect with water.

Mixed Systems: The formation of mixed micelles is a common strategy for incorporating highly hydrophobic species into aqueous systems. desy.dedovepress.comresearchgate.net It is plausible that this compound could be incorporated into micelles formed by other, more water-soluble surfactants, both fluorinated and non-fluorinated. This would involve the perfluorinated chain of the alcohol partitioning into the hydrophobic core of the host micelle.

Emulsions: Long-chain perfluorinated alcohols can play a role in the formation and stabilization of emulsions. mdpi.comnih.gov In such systems, they would locate at the oil-water interface, reducing interfacial tension, with their aggregation behavior being dependent on their concentration and the nature of the oil and aqueous phases.

Environmental Science and Remediation of 1h,1h Perfluorooctadecan 1 Ol and Its Degradates

Environmental Occurrence and Distribution Pathways

The entry of 1H,1H-Perfluorooctadecan-1-ol and similar long-chain FTOHs into the environment is multifaceted, stemming from their production, use in commercial products, and disposal. Once released, their physicochemical properties dictate their distribution across various environmental compartments.

Fluorotelomer alcohols are considered volatile compounds, a characteristic that facilitates their entry into the atmosphere. utoronto.ca Due to their volatility and relatively long atmospheric lifetimes, FTOHs can undergo long-range atmospheric transport. rsc.org This transport mechanism is a significant pathway for the distribution of PFAS, including their degradation products, to remote regions such as the Arctic. acs.orgacs.org

The atmospheric lifetime of FTOHs is primarily determined by their reaction with hydroxyl (OH) radicals, with an estimated lifetime of approximately 20 days. utoronto.ca This persistence in the atmosphere is sufficient to allow for travel from mid-latitude source regions to pristine environments. acs.org While in transit, these FTOH precursors can undergo gas-phase oxidation, leading to the formation of various PFCAs. acs.orgnih.gov Modeling studies estimate that the atmospheric degradation of 8:2 FTOH, a shorter-chain analogue, could account for 1-10% of the global levels of its corresponding PFCA, perfluorooctanoic acid (PFOA). rsc.org Although specific transport data for this compound is scarce, its nature as a long-chain FTOH suggests it behaves similarly to other volatile FTOH precursors that contribute to the global dissemination of PFCAs. acs.org

FTOHs are detected in various environmental matrices, including soil, water, and landfill leachate, indicating multiple pathways of contamination.

Soil: Contamination of soil with FTOHs can occur through several routes, including atmospheric deposition and the application of sewage sludge (biosolids) to land. hpst.czresearchgate.net Analytical studies have confirmed the presence of a range of even and odd-numbered FTOHs (from 6:2 to 14:2 FTOH) in soils that have received sludge applications. researchgate.net In some sludge-applied soils, concentrations for 10:2 FTOH have been found to be as high as 820 ng/g of dry soil. researchgate.net

Water: FTOHs generally exhibit low water solubility. utoronto.ca However, their presence in consumer and industrial products leads to their release into wastewater streams. utoronto.ca While they may not persist in the aqueous phase for long periods due to degradation and partitioning, their continuous introduction makes them a source of transformation products in aquatic systems. hpst.czutoronto.ca

Landfill Leachate: Landfills are significant repositories for consumer products containing PFAS. rsc.org As these products degrade, FTOHs and other PFAS are released into landfill leachate, which is the liquid that percolates through the waste. Leachate is characterized by high concentrations of PFAS; studies have shown that total PFAS concentrations in leachate can be more than ten times higher than those in the influent of municipal wastewater treatment plants (WWTPs). rsc.org Landfills are also recognized as a direct source of FTOHs to the atmosphere through the release of landfill gases. rsc.org

Environmental CompartmentKey Findings on FTOH PresenceReference Compound(s)Reported Concentration
Soil (Sludge-Amended)Detected in fields receiving sewage sludge applications.10:2 FTOHUp to 820 ng/g (dry weight)
Landfill LeachateTotal PFAS concentrations are significantly elevated compared to WWTP influent.Total PFAS>10x higher than WWTP influent
Atmosphere (North America)Concentrations are highest near industrial sources and decrease with distance.8:2 FTOH50-200 pg/m³ (regional) to 1-275 pg/m³ (continental)

The primary origin of FTOHs in the environment is linked to their industrial production and subsequent use in a vast array of products. acs.org

Industrial Sources: FTOHs are key raw materials in the synthesis of fluorotelomer-based polymers and surfactants. acs.orgutoronto.ca Emissions can occur during the manufacturing, processing, and industrial application of these products. acs.org Consequently, atmospheric concentrations of FTOHs are often highest in the vicinity of fluorochemical manufacturing facilities. acs.org

Consumer Products: Many consumer goods are treated with side-chain fluorinated polymers to impart water, soil, and stain resistance. utoronto.cagoogle.com These products include carpets, textiles, paper, and food packaging. rsc.orgutoronto.ca FTOHs can be present in these final products as unreacted residual raw materials or as degradation byproducts of the polymers. rsc.org Studies have revealed that the amount of FTOHs bound as precursors in materials like textiles can be substantial, with hydrolysis revealing concentrations up to 1300 times higher than those of the initially extractable free FTOHs. unit.nonih.gov This highlights consumer products as a major, long-term source of FTOHs to the environment through use, cleaning, and disposal. rsc.org

Environmental Persistence and Mobility in Diverse Media

The environmental fate of this compound is governed by its chemical structure, particularly its long, highly fluorinated chain. This structure imparts properties of high persistence and influences its movement and distribution across different environmental compartments. purdue.eduresearchgate.net

The sorption of FTOHs to soil and sediment is a key process controlling their environmental mobility. Research has consistently shown that the primary factors influencing the sorption of FTOHs are the length of the perfluorocarbon chain and the organic carbon (OC) content of the sorbent. purdue.eduacs.orgnih.gov Sorption increases significantly with an increase in both of these factors. purdue.eduacs.org

The dominant mechanism for the sorption of FTOHs is hydrophobic partitioning, where the non-polar fluorinated tail of the molecule associates with the organic matter in soil and sediment. nih.gov For this compound, with its extensive C16F33 perfluoroalkyl chain, a very strong affinity for organic surfaces is expected, leading to high sorption coefficients. Studies on a homologous series of FTOHs (from 4:2 to 10:2) revealed that each additional CF2 moiety increases the organic carbon-normalized sorption coefficient (Koc) by approximately 0.87 log units. acs.orgnih.gov This indicates that long-chain FTOHs like the 18:2 FTOH will be strongly bound to soils and sediments rich in organic matter, limiting their leachability. nih.gov Irreversible sorption has also been observed, particularly in soils with high organic carbon content, where extraction efficiency decreases with longer contact times. nih.govresearchgate.net

Table 2: Influence of Chain Length on FTOH Sorption

CompoundChain StructureLog Koc (approx.)
4:2 FTOHC4F9C2H4OH2.5
6:2 FTOHC6F13C2H4OH3.4
8:2 FTOHC8F17C2H4OH4.1
10:2 FTOHC10F21C2H4OH5.0
18:2 FTOH C16F33C2H4OH Estimated > 7.0

Note: Koc values are indicative and sourced from studies on shorter-chain FTOHs. The value for 18:2 FTOH is an extrapolation based on observed trends. acs.orgnih.govnih.gov

The migration of this compound in the environment is a complex interplay of its physicochemical properties. Its mobility in aqueous and soil environments is generally low due to its very low water solubility and strong tendency to sorb to solids. purdue.eduacs.org The aqueous solubility of FTOHs decreases by about 0.78 log units for each CF2 group added to the chain. acs.orgnih.gov Consequently, this compound is expected to be practically insoluble in water. This limited solubility, combined with its high sorption potential, means that it is not readily transported by water flow through the soil column or in surface waters. researchgate.netnih.gov

However, FTOHs are also known to be volatile. epa.govrsc.org This volatility provides a significant pathway for long-range environmental transport via the atmosphere. acs.orgepa.gov Once volatilized, these compounds can travel considerable distances before being deposited in other locations through wet or dry deposition. hpst.cz Therefore, while its movement in water and soil is restricted, this compound can be widely dispersed globally through atmospheric migration. nih.govepa.gov Landfills containing products made with FTOHs can act as long-term sources, releasing these compounds into landfill gas, which can then escape into the atmosphere. rsc.orgnih.gov

Remediation Strategies for Fluorinated Alcohol Contamination

Remediation of sites contaminated with FTOHs and their degradation products presents a significant challenge due to their persistence. Several strategies are being explored to address this issue.

Adsorption is a widely used and cost-effective method for removing a variety of contaminants from water, including PFAS. nih.govmdpi.com This technique relies on the use of materials with a high surface area that can bind the target contaminants. For fluorinated compounds, various adsorbents have been investigated.

Activated carbon is a common adsorbent, but its effectiveness for removing shorter-chain PFAS can be limited. researchgate.net Other materials that have shown promise include:

Layered Double Hydroxides (LDHs): These materials have demonstrated high removal rates for PFOA, suggesting potential effectiveness for other PFAS. researchgate.net

Metal Oxides and Hydroxides: Adsorbents based on iron, aluminum, and cerium have been shown to have a good capacity for fluoride (B91410) removal and could be applicable to other fluorinated compounds. nih.gov

Ion-Exchange Resins: Selective ion-exchange resins have been identified for fluoride sorption and may be effective for other anionic fluorinated compounds. jrasb.com

Bio-sorbents and Geomaterials: Natural materials and certain industrial by-products are also being explored as low-cost adsorbent options. nih.gov

The efficiency of adsorption is influenced by factors such as the pH of the water, temperature, and the presence of other ions. mdpi.comfrontiersin.org For FTOHs, which are neutral molecules, the primary adsorption mechanism on many surfaces would be hydrophobic interaction rather than ion exchange.

Table 3: Examples of Adsorbents for Fluorinated Compound Removal

Adsorbent TypeTarget Contaminant(s)Removal Mechanism
Activated CarbonPFOA, PFOS, other PFASHydrophobic Adsorption
Layered Double Hydroxides (LDHs)PFOAAnion Exchange, Surface Complexation
Metal Oxides (e.g., Fe/Al oxides)Fluoride, PFOAIon Exchange, Electrostatic Attraction
Ion-Exchange ResinsFluoride, Anionic PFASIon Exchange
BiocharPFASHydrophobic Adsorption, Electrostatic Interaction

Bioremediation utilizes microorganisms to break down environmental pollutants. As discussed in section 5.2.3, FTOHs are susceptible to microbial degradation. acs.orgutoronto.ca This natural process can be harnessed and potentially enhanced for remediation purposes.

Studies have demonstrated that mixed microbial cultures, such as those found in activated sludge from wastewater treatment plants, can biodegrade FTOHs. nih.govacs.org The process typically occurs under aerobic conditions, where microorganisms oxidize the alcohol group, leading to the eventual formation of PFCAs. acs.orgnih.gov While this transformation does not completely mineralize the compound to harmless substances and instead produces persistent PFCAs, it is a critical first step in the environmental fate of FTOHs. utoronto.caacs.org Research has also shown that under certain conditions, some degree of defluorination and mineralization of the perfluorinated chain can occur, with microorganisms breaking the strong carbon-fluorine bonds. nih.gov The addition of a supplemental carbon source, like ethanol (B145695), has been shown to enhance the microbial mineralization of FTOHs in laboratory settings. nih.gov

Further research into identifying specific microbial strains or consortia with enhanced FTOH degradation capabilities, and optimizing the environmental conditions (e.g., nutrient availability, redox potential), could lead to more effective in-situ or ex-situ bioremediation strategies for sites contaminated with fluorotelomer alcohols.

Advanced Analytical and Detection Methodologies for 1h,1h Perfluorooctadecan 1 Ol and Metabolites

Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction and cleanup are paramount to remove interfering substances and concentrate the analytes of interest prior to instrumental analysis. The choice of method depends heavily on the nature of the sample matrix.

Soil, Water, and Biota Sample Preparation

The preparation of environmental and biological samples for the analysis of 1H,1H-Perfluorooctadecan-1-ol and its metabolites involves several key steps to ensure accurate and reliable results.

For soil and sediment , a common approach involves extraction with an organic solvent. capes.gov.br Methyl tert-butyl ether (MTBE) has been successfully used for the extraction of fluorotelomer alcohols (FTOHs). capes.gov.br Solid-phase extraction (SPE) is a widely used technique for cleaning up extracts from complex matrices. mdpi.com For FTOHs, cartridges such as those containing a weak anion exchange (WAX) sorbent can be employed for extraction and cleanup. pku.edu.cnresearchgate.netnih.gov In some methods, a combination of WAX and silica (B1680970) cartridges is used to effectively remove interferences from sediment extracts. pku.edu.cnnih.gov

For water samples , SPE is also the predominant technique. mdpi.com Oasis WAX plus SPE cartridges have been utilized for the pre-treatment of river water samples. mdpi.com The general procedure involves passing the water sample through the SPE cartridge, which retains the analytes of interest. These are then eluted with a suitable solvent.

For biota , such as plant tissues, the extraction process must efficiently release the analytes from the cellular matrix. A mixture of dichloromethane (B109758) and methanol (B129727) has been used as an extracting solution for perfluorinated compounds (PFCs), while ethyl acetate (B1210297) has been chosen for FTOHs in plant samples. acs.org

Table 1: Selected Sample Preparation Techniques for FTOH Analysis This table is interactive. Users can sort and filter the data.

Matrix Extraction Solvent/Method Cleanup Technique Key Findings Reference(s)
Soil/Sediment Methyl tert-butyl ether (MTBE) - Sensitive and selective determination of FTOHs. capes.gov.brnih.gov
Sediment Acetonitrile (ACN) WAX and silica SPE cartridges Method recoveries ranged from 67% to 83%. pku.edu.cnnih.gov
Water - Oasis WAX plus SPE cartridge Effective for pre-treating river water samples. mdpi.com
Plants Dichloromethane-methanol (for PFCs), Ethyl acetate (for FTOHs) - Enabled quantification of various PFCs and FTOHs in plants from biosolid-amended fields. acs.org

Chromatographic Separation and Detection Methods

Following sample preparation, chromatographic techniques coupled with mass spectrometry are the primary methods for the separation and detection of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for FTOHs

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds like FTOHs. pku.edu.cnutoronto.ca The use of a triple quadrupole GC-MS/MS system operating in electron ionization (EI) mode with multiple reaction monitoring (MRM) provides high sensitivity and selectivity. shimadzu.com While chemical ionization (CI) can also offer low detection limits, EI is often preferred due to its robustness and lower operational costs. shimadzu.com For enhanced sensitivity in soil analysis, GC-MS operated in the positive chemical ionization (PCI) mode has been shown to be effective. capes.gov.brnih.gov

Recent advancements have focused on improving the speed of analysis. By using low-pressure gas chromatography (LPGC), the run time for analyzing common FTOHs can be significantly reduced to under four minutes, which is approximately 1.9 times faster than conventional GC-MS methods, while also conserving helium. restek.comrestek.com Thermal desorption (TD) coupled with GC-MS/MS is another powerful technique for analyzing trace levels of FTOHs in air samples, such as those emitted from consumer products. nih.govric-technologies.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Perfluorinated Acids

For the analysis of non-volatile metabolites of this compound, such as perfluorinated carboxylic acids (PFCAs), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. utoronto.ca This technique offers the advantage of analyzing these polar, ionizable compounds with minimal sample preparation and without the need for derivatization. utoronto.ca High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) systems are commonly coupled with triple quadrupole mass spectrometers (QqQ) for high sensitivity and quantification. mdpi.com

LC-MS/MS has been successfully used to identify and quantify nonvolatile metabolites during the biodegradation of 8:2 FTOH, including telomer acids and perfluorooctanoic acid (PFOA). utoronto.ca The use of LC coupled with time-of-flight mass spectrometry (LC-MS-TOF) has also been employed to identify potential biomarkers of FTOH exposure in human serum and urine, such as the 8:2 FTOH-sulfate. nih.govacs.org

Table 2: Chromatographic Methods for this compound and Metabolites This table is interactive. Users can sort and filter the data.

Analyte Type Technique Key Features Limit of Quantification (LOQ) / Detection Limit (IDL) Reference(s)
FTOHs GC-MS (PCI mode) High sensitivity for soil extracts LOQ: 100-190 fg/µL capes.gov.brnih.govresearchgate.net
FTOHs GC-MS/MS (EI mode) Fast and accurate, MRM for selectivity IDL: 0.1–0.5 ng/mL shimadzu.com
FTOHs LPGC-MS Rapid analysis (< 4 min run time) Not specified restek.comrestek.com
FTOHs TD-GC-MS/MS Trace level analysis in air IDL: 0.07–0.14 ng/tube nih.gov
Perfluorinated Acids LC-MS/MS No derivatization required, high sensitivity Not specified utoronto.ca
FTOH Metabolites LC-MS-TOF Identification of novel biomarkers 50-80 pg/mL for 8:2 FTOH-sulfate in serum nih.govacs.org

Confirmation and Identification Strategies

Given the complexity of environmental and biological samples, robust strategies are necessary to confirm the identity of detected analytes and avoid false positives.

Derivatization Techniques (e.g., Silylation)

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility or ionization efficiency. For FTOHs, which can be challenging to analyze directly with high sensitivity using some methods, derivatization can be a valuable tool.

Silylation is a common derivatization technique used in GC-MS analysis. It involves reacting the alcohol group of the FTOH with a silylating reagent to form a more volatile and thermally stable trimethylsilyl (B98337) derivative. capes.gov.brnih.govresearchgate.net The confirmation of FTOHs in soil extracts can be achieved by treating the extract with a silylation reagent and observing the disappearance of the original FTOH peak and the appearance of a new peak corresponding to the silylated derivative in the mass chromatogram. capes.gov.brnih.govresearchgate.net This provides strong evidence for the presence of the FTOH.

Another derivatization approach involves the use of dansyl chloride (DNS-Cl) . pku.edu.cnresearchgate.netnih.gov This technique has been shown to significantly improve the sensitivity of FTOH detection by LC-electrospray mass spectrometry (LC-ESI-MS). pku.edu.cnresearchgate.netnih.gov Derivatization with dansyl chloride can lower the instrument detection limits by a factor of 7.5 to 241 compared to underivatized FTOHs. pku.edu.cnnih.gov This method has been successfully applied to the analysis of FTOHs in sediment and ambient air samples. pku.edu.cnnih.govepa.gov

Table of Compound Names

Abbreviation/Common NameChemical Name
18:2 FTOHThis compound
6:2 FTOH1H,1H,2H,2H-Perfluorooctan-1-ol
8:2 FTOH1H,1H,2H,2H-Perfluorodecan-1-ol
10:2 FTOH1H,1H,2H,2H-Perfluorododecan-1-ol
PFOAPerfluorooctanoic acid
PFCAPerfluorocarboxylic acid
MTBEMethyl tert-butyl ether
DNS-ClDansyl chloride

Computational Chemistry and Molecular Modeling of 1h,1h Perfluorooctadecan 1 Ol Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of systems over time.

MD simulations of perfluoroalkanes at the liquid-vapor interface have revealed the formation of a structured "freezing layer." smf.mx In this layer, the molecules align perpendicularly to the interface, exhibiting a higher degree of order compared to the bulk liquid. This ordering is more pronounced at lower temperatures. smf.mx For long-chain FTOHs at water-alkane interfaces, simulations have shown they can form condensed, solid-like monolayer phases, with the rigid perfluorinated tails facilitating this ordering. rsc.org

Based on these findings, it can be inferred that in the liquid phase, 1H,1H-Perfluorooctadecan-1-ol would likely exhibit significant short-range ordering due to the rigid and rod-like nature of its perfluorinated chain. The strong van der Waals interactions between the fluorinated segments would promote local packing, while the polar hydroxyl head groups would introduce hydrogen bonding, leading to a complex, structured liquid environment. Atomistic MD simulations could elucidate the precise nature of this organization, including radial distribution functions and the extent of hydrogen bond networks.

Self-assembled monolayers (SAMs) of fluorinated compounds are of significant interest due to their unique surface properties, including hydrophobicity and low friction. fu-berlin.deresearchgate.net MD simulations have been instrumental in understanding the dynamics of these monolayers.

Studies on SAMs of n-alkyltriethoxysilanes with varying chain lengths (from 4 to 18 carbons) have shown that longer chains lead to increased surface residence times and decreased mobility of adsorbed probe molecules, indicating stronger interactions. nih.gov For fluorinated SAMs, simulations have explored the interplay between fluorination, packing density, tilt angle, and hydrophobicity. fu-berlin.deacs.org The larger molecular volume of perfluorinated alkanes compared to their hydrocarbon counterparts leads to a larger grafting distance and a smaller tilt angle in the SAM. acs.org

For a SAM composed of this compound, MD simulations would be expected to reveal a highly ordered and densely packed structure. The rigid perfluorinated tails would likely adopt a helical conformation and align nearly perpendicular to the substrate. researchgate.net Simulations could provide data on key dynamic properties such as:

Tilt Angle: The average angle of the molecular chains with respect to the surface normal.

Order Parameter: A measure of the conformational order of the alkyl and fluoroalkyl chains.

Diffusion Coefficients: Quantifying the lateral mobility of the molecules within the monolayer.

Frictional Dynamics: Investigating the response of the monolayer to shear forces, which is crucial for applications in lubrication. researchgate.net

Anticipated Dynamic Properties of this compound SAMs from MD Simulations
PropertyExpected ObservationSignificance
Tilt AngleSmall, close to the surface normalIndicates a well-ordered, upright monolayer
Conformational OrderHigh, especially in the perfluorinated segmentReflects the rigidity of the fluorinated chain
Lateral DiffusionLowSuggests strong intermolecular interactions and a stable film
Frictional CoefficientLowHighlights the potential for use as a low-friction coating

Conformational Analysis and Intermolecular Interactions

The conformation of a molecule and its interactions with neighboring molecules are determined by a delicate balance of steric and electronic effects. In fluorinated compounds like this compound, these factors are significantly different from their non-fluorinated analogs.

Computational analysis of fluorinated molecules shows that their conformational landscapes are strongly influenced by the presence of fluorine atoms. nih.govst-andrews.ac.uk For instance, in fluorinated alkanes, there is a tendency to adopt conformations that minimize 1,3-parallel alignments of C-F bonds due to electrostatic repulsion. st-andrews.ac.uk

The substitution of hydrogen with fluorine has a profound impact on the conformational preferences of alkyl chains. The perfluorinated chain of this compound is expected to be significantly more rigid than a corresponding hydrocarbon chain. This rigidity arises from the increased steric hindrance and electrostatic repulsions between the larger fluorine atoms. The chain tends to adopt a helical or all-trans conformation to minimize these unfavorable interactions.

Furthermore, the strong electron-withdrawing effect of the perfluoroalkyl group influences the electronic properties of the adjacent methylene (B1212753) (-CH2-) and hydroxyl (-OH) groups. This effect alters the bond lengths, bond angles, and torsional potentials around the C-C and C-O bonds near the functional group. Computational studies on fluorinated benzyl (B1604629) alcohols have shown that intramolecular interactions, such as OH···F hydrogen bonds, can contribute to the stabilization of specific conformations. nih.gov A detailed conformational analysis of this compound using quantum chemical methods would be necessary to fully characterize its preferred geometries.

The intermolecular interactions in a system of this compound molecules are dominated by two key features: the strong hydrogen-bonding capability of the hydroxyl group and the weak van der Waals interactions of the perfluorinated tail. The electron-withdrawing nature of the perfluoroalkyl chain increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor compared to non-fluorinated alcohols. nih.govresearchgate.net Conversely, the hydrogen bond acceptor capability of the oxygen atom is reduced. nih.gov This leads to strong, directional hydrogen bonds between the hydroxyl groups. The perfluorinated tails interact primarily through dispersion forces, and their interactions with other molecules are generally weaker than those of hydrocarbon chains of similar length, contributing to the compound's oleophobicity.

Computational Prediction of Environmental Behavior Parameters

Computational models are increasingly used to predict the environmental fate and transport of chemicals, especially for compounds like per- and polyfluoroalkyl substances (PFAS) where experimental data may be scarce. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.netmdpi.com For PFAS, QSAR models have been developed to predict key environmental parameters such as the n-octanol-water partition coefficient (log Kow), which is an indicator of a substance's potential for bioaccumulation. researchgate.net These models use molecular descriptors calculated from the chemical structure, such as molecular weight, dipole moment, and orbital energies, to predict the property of interest. mdpi.com

For this compound, QSAR models could be employed to estimate its log Kow, water solubility, and sorption coefficients. mdpi.com The accuracy of these predictions would depend on the applicability domain of the chosen model and the availability of data for structurally similar long-chain fluorotelomer alcohols in the training set. nih.gov

Furthermore, computational methods can be used to predict transformation pathways. For example, QSARs have been developed to predict the hydrolysis rates of perfluorinated alkyl esters, which can be precursors to FTOHs. acs.org While this compound itself is not an ester, this demonstrates the capability of computational models to predict the environmental persistence and degradation of fluorinated compounds. The integration of methods like Density Functional Theory (DFT) and MD simulations can provide a more detailed understanding of the adsorption, destruction, and bioaccumulation potential of PFAS. nih.gov

Computationally Predicted Environmental Parameters for Long-Chain FTOHs
ParameterComputational MethodPredicted Trend for this compound
Octanol-Water Partition Coefficient (log Kow)QSAR/QSPRHigh, indicating a tendency to partition into organic phases
Water SolubilityQSPRLow
Sorption to Organic Carbon (log Koc)QSPRHigh, suggesting strong binding to soil and sediment
BiodegradabilityPredictive Models (e.g., BiodegPred)Predicted to be persistent/non-biodegradable

Q & A

Q. What analytical techniques are recommended for verifying the purity and structural integrity of 1H,1H-Perfluorooctadecan-1-ol in synthetic preparations?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is widely used for purity assessment (>95% GC purity, as reported in commercial standards ). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) are essential. The SMILES notation (e.g., C(C(C...F)F)O ) provides a basis for comparing experimental NMR shifts with computational predictions. Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate hydroxyl (-OH) and C-F bond vibrations.

Q. How should researchers handle and store this compound to prevent degradation during experiments?

  • Methodological Answer : Store the compound at +4°C in airtight, fluoropolymer-lined containers to minimize hydrolysis or atmospheric interaction . Pre-experiment aliquoting under inert gas (e.g., argon) is advised to avoid repeated freeze-thaw cycles. Safety data sheets (SDS) recommend using impermeable gloves (nitrile or neoprene) and fume hoods during handling due to potential respiratory and dermal hazards .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in environmental persistence data for this compound and related perfluoroalkyl substances (PFAS)?

  • Methodological Answer : Discrepancies in degradation half-lives may arise from variations in experimental conditions (e.g., pH, UV exposure, microbial activity). Researchers should employ controlled microcosm studies with isotopically labeled analogs (e.g., ¹⁴C or ¹⁹F tracers) to track mineralization pathways . Advanced analytical tools like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can differentiate between parent compounds and transformation products (e.g., perfluorocarboxylic acids) . Cross-referencing with PFAS classification frameworks (e.g., OECD/UNEP terminology) ensures consistency in data interpretation.

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with reduced bioaccumulation potential?

  • Methodological Answer : Systematic modification of the fluorinated chain length (e.g., comparing C8 vs. C10 derivatives ) and introduction of hydrolyzable groups (e.g., ester linkages) can alter partitioning coefficients (log Kow) and bioaccumulation. Computational modeling (e.g., COSMOtherm) predicts physicochemical properties, while in vitro assays (e.g., protein-binding studies with serum albumin) assess bioaccumulation drivers. Validation via aquatic toxicity testing (e.g., Daphnia magna assays) is critical for ecological risk assessment.

Q. What protocols mitigate interference from this compound in mass spectrometry-based quantification of PFAS in complex matrices?

  • Methodological Answer : Matrix effects (e.g., ion suppression) are common in environmental samples. Use isotope dilution mass spectrometry (IDMS) with ¹³C- or ¹⁸O-labeled internal standards to correct for recovery losses. Solid-phase extraction (SPE) cartridges with mixed-mode sorbents (e.g., WAX/GCB) improve selectivity by removing non-polar interferents. Method blanks and standard reference materials (SRMs) certified by agencies like NIST ensure accuracy.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights and purity levels across commercial sources of this compound?

  • Methodological Answer : Variations in molecular weight (e.g., 500.1 g/mol vs. 364.10 g/mol ) may stem from differences in fluorination degree or impurities. Cross-validate supplier Certificates of Analysis (CoA) with in-house HRMS and elemental analysis (CHNS/O). For purity disagreements (>95% GC vs. 97% ), replicate analyses using orthogonal methods (e.g., differential scanning calorimetry for melting point consistency) are recommended. Contradictions in CAS registry entries (e.g., 307-37-9 vs. 647-42-7 ) require verification via authoritative databases (e.g., PubChem, NIST).

Experimental Design Considerations

Q. What controls are essential when studying the thermal stability of this compound in material science applications?

  • Methodological Answer : Include inert reference materials (e.g., polytetrafluoroethylene) in thermogravimetric analysis (TGA) to distinguish compound-specific decomposition from equipment artifacts. Monitor fluorine gas emissions via gas chromatography-mass spectrometry (GC-MS) or ion-selective electrodes. Replicate experiments under varying atmospheres (N₂ vs. O₂) to assess oxidative degradation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.